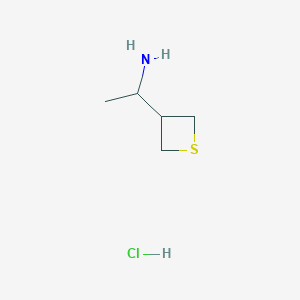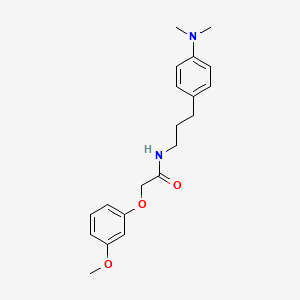
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide, also known as DPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPMA is a derivative of the beta-blocker propranolol and has been shown to possess unique pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analgesic Activity
- KR-25003, a potent analgesic capsaicinoid: The crystal structure of a related compound, KR-25003, was determined, revealing unique conformational features. This study contributes to understanding the structural basis of analgesic activities of such compounds (Park et al., 1995).
Anticancer, Anti-Inflammatory, and Analgesic Properties
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized Derivatives: Research showed that derivatives of 2-(substituted phenoxy) acetamide have potential as anticancer, anti-inflammatory, and analgesic agents. This indicates a promising avenue for therapeutic development using similar compounds (Rani et al., 2014).
Analytical Chemistry and Quality Control
- RP-HPLC Determination of Related Substances: A study focused on the high-performance liquid chromatography (HPLC) determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide and its interrelated substances, highlighting its importance in quality control of pharmaceutical compounds (Wei-hua, 2010).
Synthesis and Pharmacological Assessment
- Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives: Another study synthesized and evaluated novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the versatility of acetamide derivatives in pharmacology (Rani et al., 2016).
Potential as Anthelminthic
- Amidantel, a potent anthelminthic from a new chemical class: A study on Amidantel, a compound with a similar structure, demonstrated its effectiveness against various parasitic worms, suggesting potential applications of related compounds in veterinary medicine (Wollweber et al., 1979).
Green Synthesis Applications
- Catalytic Hydrogenation for Green Synthesis: Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlights the environmental applications and sustainability aspects of similar compounds (Zhang, 2008).
Wirkmechanismus
Target of Action
The primary targets of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand how the compound influences cellular processes and the downstream effects of these interactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular location.
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-11-9-16(10-12-17)6-5-13-21-20(23)15-25-19-8-4-7-18(14-19)24-3/h4,7-12,14H,5-6,13,15H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMIGZTZAIPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)

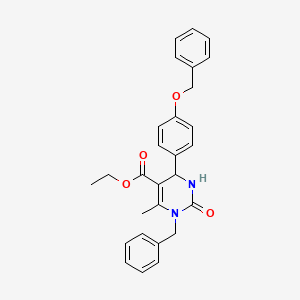
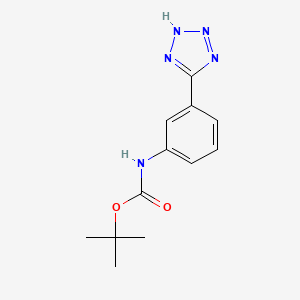
![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)
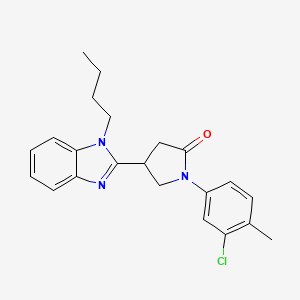

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
